6.3-Fold Superior In Vitro Antimalarial Potency of Dihydroartemisinin Over Artemisinin in Synchronized P. berghei Schizonticidal Assay
Dihydroartemisinin demonstrated the highest intrinsic antimalarial potency among the three first-generation artemisinins tested in a synchronized P. berghei in vitro culture system. The IC50 of DHA (0.3 × 10⁻⁸ M) was 6.3-fold lower than that of artemisinin (1.9 × 10⁻⁸ M) and 3.7-fold lower than that of sodium artesunate (1.1 × 10⁻⁸ M) when drugs were present during the complete 24-hour developmental cycle, as measured by flow-cytometric DNA synthesis quantification [1]. This represents the largest inter-compound potency gap within the class under identical experimental conditions.
| Evidence Dimension | In vitro antimalarial IC50 potency against asexual erythrocytic stages |
|---|---|
| Target Compound Data | DHA IC50 = 0.3 × 10⁻⁸ M (equivalent to 3 nM) |
| Comparator Or Baseline | Artemisinin IC50 = 1.9 × 10⁻⁸ M (19 nM); Artesunate IC50 = 1.1 × 10⁻⁸ M (11 nM) |
| Quantified Difference | DHA is 6.3-fold more potent than artemisinin and 3.7-fold more potent than artesunate |
| Conditions | Synchronized short-term in vitro cultures of P. berghei erythrocytic stages; drug present for complete 24 h developmental cycle; inhibition measured by DNA synthesis via flow cytometry |
Why This Matters
Procurement of DHA rather than artemisinin for in vitro antimalarial screens yields a 6.3-fold potency advantage, directly reducing the compound quantity required per assay and enabling detection of more subtle resistance phenotypes at lower drug concentrations.
- [1] Janse CJ, Waters AP, Kos J, et al. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model. Int J Parasitol. 1994 Jul;24(4):589-94. doi: 10.1016/0020-7519(94)90150-3. PMID: 8082988. View Source
